Gestodene Sulfate Sodium Salt

説明

BenchChem offers high-quality Gestodene Sulfate Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gestodene Sulfate Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

特性

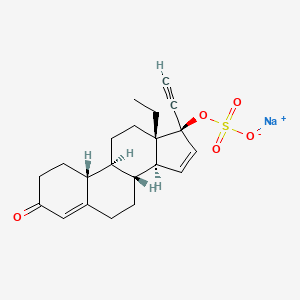

IUPAC Name |

sodium;[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5S.Na/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,4-2)26-27(23,24)25;/h2,10,12-13,16-19H,3,5-9,11H2,1H3,(H,23,24,25);/q;+1/p-1/t16-,17+,18+,19-,20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWWIWNVHHIBER-YIAHKXKMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1C=CC2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CCC34.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CC[C@H]34.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675625 | |

| Record name | Sodium (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl sulfate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259126-61-8 | |

| Record name | Sodium (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl sulfate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Gestodene Sulfate Sodium Salt: Comprehensive Pharmacokinetic Profiling and Analytical Methodologies

Executive Summary & Biological Rationale

Gestodene is a highly potent, third-generation synthetic progestin utilized globally in combined oral contraceptives. Exhibiting an exceptionally high oral bioavailability of 87% to 111%, it acts as a direct agonist of the progesterone receptor without requiring prodrug activation[1]. However, understanding its systemic clearance, potential drug-drug interactions, and off-target receptor binding requires a deep dive into its hepatic biotransformation.

Phase II metabolic conjugation is the primary mechanism the human body uses to neutralize and clear hydrophobic steroids, converting them into water-soluble compounds for renal and biliary excretion[2]. Clinical data indicates that 50% of administered gestodene is eliminated in the urine; of this urinary fraction, a significant 35% exists as sulfate conjugates[1].

To accurately quantify this clearance pathway in clinical trials and proteomics research, analytical chemists rely on a precisely synthesized reference standard: Gestodene Sulfate Sodium Salt . By neutralizing the unstable endogenous sulfate metabolite into a sodium salt, researchers obtain a highly stable, water-soluble standard critical for calibrating mass spectrometers and validating pharmacokinetic (PK) models.

Physicochemical Profiling

Understanding the physical chemistry of the reference standard is the first step in designing a robust analytical assay. The sodium salt formulation is specifically engineered to enhance aqueous solubility, overcoming the lipophilic nature of the parent gestodene. This ensures complete dissolution in LC-MS/MS mobile phases and in vitro assay buffers, preventing micelle formation or precipitation that would otherwise skew quantitative recovery.

Table 1: Physicochemical Profile of Gestodene Sulfate Sodium Salt

| Parameter | Specification | Causality / Analytical Implication |

| Compound Name | Gestodene Sulfate Sodium Salt | Neutralized salt form ensures long-term shelf stability. |

| CAS Registry Number | 3[3] | Unique identifier for the specific salt conjugate. |

| Molecular Formula | C₂₁H₂₅NaO₅S[4] | Addition of sodium (Na) replaces the acidic proton of the sulfate. |

| Molecular Weight | 412.47 g/mol [4] | Critical for calculating exact precursor m/z in mass spectrometry. |

| Parent Compound | Gestodene (CAS: 60282-87-3)[1] | Parent drug is highly lipophilic; sulfation drastically shifts the partition coefficient (LogP). |

| Primary Application | 4[4] | Used to generate standard curves for absolute quantification in biological matrices. |

Metabolic Pathway: From Parent Drug to Conjugate

Gestodene undergoes extensive Phase I metabolism in the liver via cytochrome P450 enzymes and reductases. The primary pathway involves the reduction of the δ4-3-keto group to form 3,5-tetrahydrogenated metabolites, alongside substantial hydroxylation at the C1, C6, and C11 positions[1].

Following Phase I, Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the hydroxylated intermediates. This Phase II conjugation drastically increases the hydrophilicity of the molecule, trapping it in the aqueous phase of blood plasma for subsequent filtration by the kidneys[2].

Fig 1: Hepatic biotransformation of gestodene into its sulfate conjugate and synthetic derivation.

Self-Validating Analytical Methodology: LC-MS/MS Protocol

To quantify gestodene sulfate in human plasma or urine, standard liquid-liquid extraction (LLE) is insufficient due to the highly polar nature of the sulfate group. As an Application Scientist, I mandate a self-validating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) workflow utilizing Weak Anion Exchange (WAX) Solid Phase Extraction (SPE).

This protocol is "self-validating" because it incorporates a stable isotope-labeled internal standard (SIL-IS) prior to any sample manipulation. Any loss of analyte during extraction, or any ion suppression experienced in the mass spectrometer source, will equally affect the SIL-IS, allowing the final mathematical ratio to automatically correct for matrix effects.

Fig 2: Self-validating LC-MS/MS analytical workflow for Gestodene Sulfate quantification.

Step-by-Step Execution & Causality

Step 1: Internal Standard Spiking & Matrix Disruption

-

Action: Aliquot 200 µL of biological matrix (urine/plasma). Spike with 10 µL of Gestodene-d6 Sulfate Sodium Salt (Internal Standard, 100 ng/mL). Add 200 µL of 2% phosphoric acid to disrupt protein binding.

-

Causality: The deuterated internal standard co-elutes with the target analyte. Because it is chemically identical but mass-shifted, it experiences the exact same extraction efficiency and source ionization suppression. This mathematically self-validates the assay, ensuring that a calculated concentration reflects true physiological levels, not artifactual extraction losses.

Step 2: Weak Anion Exchange (WAX) Solid Phase Extraction

-

Action: Condition a WAX SPE cartridge with methanol, followed by water. Load the acidified sample. Wash with 5% methanol in water to remove neutral lipids. Elute the target analyte with 5% ammonium hydroxide in methanol.

-

Causality: Gestodene sulfate is negatively charged at physiological pH. Standard reversed-phase extraction yields poor recovery (<40%). WAX exploits the permanent negative charge of the sulfate group, binding it tightly to the sorbent. This allows aggressive washing of neutral interferences before the high-pH elution solvent neutralizes the sorbent, releasing the pure sulfate conjugate with >90% recovery.

Step 3: UPLC Chromatographic Separation

-

Action: Inject 5 µL of the reconstituted eluate onto a fused-core C18 column. Utilize a gradient mobile phase of 10 mM ammonium acetate (pH 6.8) (Mobile Phase A) and Acetonitrile (Mobile Phase B).

-

Causality: The ammonium acetate buffer is critical. It suppresses the ionization of residual silanols on the silica column. Without this buffer, secondary ionic interactions would cause severe peak tailing for the polar sulfate conjugate. The pH 6.8 ensures the sulfate remains ionized for downstream mass spectrometry while maintaining sharp, symmetrical chromatographic peaks.

Step 4: ESI(-) MRM Mass Spectrometric Detection

-

Action: Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transition of the deprotonated precursor to the bisulfate product ion (e.g., m/z 389.2 → 96.9).

-

Causality: The sulfate moiety readily sheds its sodium counter-ion and a proton in the ESI source to form a highly stable [M-H]- ion. Upon collision-induced dissociation (CID), the molecule predictably fractures, yielding the m/z 96.9 fragment ([HSO₄]-). Monitoring this specific transition provides absolute structural specificity, filtering out background noise and isobaric endogenous steroid hormones.

Conclusion

Gestodene Sulfate Sodium Salt is far more than a metabolic byproduct; it is a critical biomarker of progestin clearance and hepatic SULT activity. By leveraging its stable sodium salt formulation, analytical scientists can construct highly robust, self-validating LC-MS/MS assays. Understanding the causality behind extraction chemistry and ionization dynamics ensures that pharmacokinetic data generated from these assays is both highly accurate and scientifically unassailable.

References

-

Gestodene - Wikipedia Source: Wikipedia.org URL:[Link]

-

Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Comprehensive Technical Guide on Gestodene Sulfate Sodium Salt: Structural Elucidation, Pharmacokinetics, and Analytical Methodologies

Executive Summary

Gestodene is a highly potent, third-generation synthetic progestogen predominantly utilized in combined oral contraceptives and hormone replacement therapies[1][2]. While the pharmacodynamics of the parent compound are well-documented, its downstream phase II metabolites—specifically Gestodene Sulfate Sodium Salt —play a critical role in pharmacokinetic (PK) profiling, anti-doping analyses, and environmental toxicology. This whitepaper provides an in-depth mechanistic examination of the chemical architecture, metabolic pathways, and validated analytical protocols required for isolating and quantifying this specific sulfated metabolite.

Chemical Architecture and Structural Elucidation

The Parent Compound: Gestodene

Gestodene (17α-ethynyl-18-methyl-19-nor-δ15-testosterone) is built upon a unique gonane (18-methylestrane) steroid backbone[1]. It distinguishes itself from closely related progestins, such as levonorgestrel, through the presence of an additional double bond between the C15 and C16 positions (δ15)[1]. This subtle structural nuance restricts the flexibility of the D-ring, conferring exceptional potency and selectivity for the progesterone receptor, requiring doses as low as 30–40 μ g/day to inhibit ovulation[1].

Sulfation Chemistry and the Sodium Salt

To facilitate renal excretion, lipophilic steroids undergo Phase II conjugation in the liver, drastically increasing their hydrophilicity. The sulfation of gestodene yields gestodene sulfate. When synthesized as an analytical reference standard, this metabolite is stabilized as a sodium salt (Gestodene Sulfate Sodium Salt, CAS: 1259126-61-8)[3][4]. The incorporation of the sulfate group ( −OSO3− ) typically targets available hydroxyl moieties or occurs post-reduction of the 3-keto group, fundamentally shifting the molecule's partition coefficient (LogP) and rendering it highly water-soluble.

Physicochemical Properties

The following table summarizes the quantitative structural and physical data for both the parent drug and its sulfated sodium salt derivative[1][3].

| Property | Gestodene (Parent) | Gestodene Sulfate Sodium Salt |

| CAS Registry Number | 60282-87-3 | 1259126-61-8 |

| Molecular Formula | C₂₁H₂₆O₂ | C₂₁H₂₅NaO₅S |

| Molecular Weight | 310.43 g/mol | 412.47 g/mol |

| IUPAC Nomenclature | (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one | Sodium (17α)-13-ethyl-17-ethynyl-3-oxo-18,19-dinorpregna-4,15-dien-17-yl sulfate (Representative) |

| Solubility | Highly lipophilic (soluble in methanol/chloroform) | Highly hydrophilic (soluble in water/aqueous buffers) |

| Melting Point | 197.9 °C | >200 °C (Decomposes) |

Pharmacokinetics and Metabolic Pathways

Gestodene exhibits a highly favorable pharmacokinetic profile with an oral bioavailability ranging from 87% to 111%[1]. Unlike other third-generation progestins (e.g., desogestrel), gestodene is not a prodrug and is active immediately upon absorption[1]. In systemic circulation, it is heavily protein-bound (98%), specifically to sex hormone-binding globulin (SHBG) (64%) and albumin (34%)[1].

Metabolism occurs predominantly in the hepatic system. The primary Phase I pathway involves the reduction of the δ4-3-keto group to form 3,5-tetrahydrogenated metabolites, alongside substantial hydroxylation at the C1, C6, and C11 positions[1]. Subsequently, Phase II metabolism neutralizes these intermediates via glucuronidation and sulfation. Approximately 50% of the administered dose is eliminated in the urine. Of this urinary fraction, 35% exists strictly as sulfate conjugates [1]. This high concentration underscores the necessity of Gestodene Sulfate Sodium Salt as a critical biomarker for drug metabolism and compliance monitoring.

Metabolic pathway converting Gestodene to its sulfated sodium salt metabolite.

Validated Analytical Protocol: LC-MS/MS Quantification

To ensure scientific integrity and reproducibility in pharmacokinetic studies, the following self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is designed for quantifying Gestodene Sulfate in biological matrices.

Causality of Method Selection: Sulfated steroids are thermally labile and highly polar, making Gas Chromatography (GC) unsuitable without extensive, error-prone enzymatic cleavage and derivatization. LC-MS/MS operating in Electrospray Ionization negative (ESI-) mode capitalizes on the pre-existing negative charge of the intact sulfate moiety, offering superior sensitivity and bypassing the need for sample hydrolysis.

Step-by-Step Methodology

Step 1: Sample Preparation via Solid Phase Extraction (SPE)

-

Action: Condition a Mixed-Mode Anion Exchange (MAX) SPE cartridge with 2 mL of LC-MS grade methanol, followed by 2 mL of HPLC-grade water. Load 1 mL of centrifuged biological sample (urine or plasma).

-

Causality: Biological matrices contain endogenous salts and proteins that cause severe ion suppression in the mass spectrometer. The MAX cartridge selectively retains the negatively charged gestodene sulfate via ionic interactions, allowing neutral lipids to be washed away.

Step 2: Washing and Target Elution

-

Action: Wash the loaded cartridge with 2 mL of 5% ammonium hydroxide in water. Elute the sulfated steroid fraction using 2 mL of methanol containing 2% formic acid.

-

Causality: The alkaline wash removes unbound proteins and neutral interferences. The acidic methanol disrupts the ionic bond between the sulfate group and the SPE sorbent, releasing the target analyte.

Step 3: Evaporation and Reconstitution

-

Action: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile fortified with 5 mM ammonium acetate).

-

Causality: Concentrates the analyte to meet the lower limits of quantification (LLOQ) and matches the sample solvent to the chromatographic starting conditions, preventing peak distortion.

Step 4: Chromatographic Separation (UHPLC)

-

Action: Inject 5 µL of the reconstituted sample onto a sub-2-micron C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient elution consisting of Water/Ammonium Acetate (Mobile Phase A) and Acetonitrile (Mobile Phase B).

-

Causality: The hydrophobic C18 stationary phase resolves gestodene sulfate from highly abundant endogenous steroid sulfates (such as DHEA-S) based on subtle hydrophobic differences in the gonane backbone[5].

Step 5: Tandem Mass Spectrometry (MS/MS) Detection

-

Action: Operate the mass spectrometer in ESI- mode. Monitor the Multiple Reaction Monitoring (MRM) transitions specific to the deprotonated molecule [M−Na]− .

-

Causality: The sulfate group readily loses the sodium ion in solution, yielding a strong precursor ion. Collision-induced dissociation (CID) of sulfated steroids typically produces a highly characteristic m/z 97 [HSO4]− product ion. Monitoring this specific transition ensures absolute molecular specificity and self-validates the presence of the sulfate conjugate.

Step-by-step LC-MS/MS analytical workflow for Gestodene Sulfate quantification.

References

-

Gestodene - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

-

What is Gestodene used for? - Patsnap Synapse Source: Patsnap URL:[Link]

-

Effect of two oral contraceptives containing ethinylestradiol and gestodene or norgestimate upon androgen parameters and serum binding proteins Source: PubMed (NIH) URL:[Link]

Sources

- 1. Gestodene - Wikipedia [en.wikipedia.org]

- 2. What is Gestodene used for? [synapse.patsnap.com]

- 3. One moment, please... [vivanls.com]

- 4. Gestodene Sulfate Sodium Salt | 1259126-61-8 [chemicalbook.com]

- 5. Effect of two oral contraceptives containing ethinylestradiol and gestodene or norgestimate upon androgen parameters and serum binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Gestodene Sulfate Sodium Salt (CAS: 1259126-61-8) in Pharmacokinetics and Analytical Chemistry

The Analytical Imperative of Phase II Metabolites

Gestodene is a potent, third-generation synthetic progestin widely utilized in combined oral contraceptives. While the pharmacodynamics of the parent drug are well-documented, the environmental persistence and pharmacokinetic profiling of its Phase II metabolites have become critical focal points for modern bioanalytical and environmental scientists.

As a Senior Application Scientist, I frequently encounter analytical discrepancies when laboratories attempt to quantify steroid metabolites using improper reference standards. The choice of Gestodene Sulfate Sodium Salt (CAS 1259126-61-8) over its free acid counterpart is not a mere purchasing preference; it is a fundamental requirement for assay reproducibility and structural stability. This whitepaper deconstructs the metabolic causality, physicochemical properties, and self-validating analytical workflows required to accurately quantify this specific metabolite.

Chemical Identity & Physicochemical Profiling

Understanding the exact molecular state of your reference standard is the first step in assay validation. The sodium salt variant is specifically engineered for analytical precision.

Table 1: Physicochemical Properties of Gestodene Sulfate Sodium Salt

| Property | Value |

| Chemical Name | Gestodene Sulfate Sodium Salt |

| CAS Number | 1259126-61-8[1] |

| Molecular Formula | C₂₁H₂₅NaO₅S |

| Molecular Weight | 412.47 g/mol |

| Parent Compound CAS | 60282-87-3 (Gestodene) |

| Free Acid CAS | 1259276-72-6 (Gestodene Sulfate) |

| Ionization Mode | Electrospray Ionization Negative (ESI-) |

Mechanistic Causality: Biotransformation & Salt Stabilization

The Biotransformation Pathway

In vivo, gestodene undergoes extensive hepatic clearance. Phase I metabolism is primarily catalyzed by the cytochrome P450 enzyme CYP3A4, alongside cytosolic reductases that facilitate A-ring reduction[2]. However, to facilitate renal and biliary excretion, these hydrophobic molecules must be rendered hydrophilic.

This is achieved via Phase II conjugation. Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), directly to the hydroxyl groups of gestodene or its Phase I reduced metabolites.

Gestodene Phase I and Phase II biotransformation pathways.

Causality of the Sodium Salt Formulation

Why must we use CAS 1259126-61-8 (the sodium salt) instead of CAS 1259276-72-6 (the free acid) for standard curves? The free acid of a steroid sulfate is highly acidic and prone to autocatalytic hydrolysis. Exposure to ambient atmospheric moisture can trigger the cleavage of the ester bond, reverting the standard back to the parent gestodene. By neutralizing the conjugate into a sodium salt, the molecule is locked into a stable crystalline lattice. This prevents degradation and ensures precise gravimetric weighing—a non-negotiable factor when establishing nanogram-per-liter (ng/L) calibration curves for environmental wastewater monitoring[3].

Self-Validating Analytical Workflow: LC-MS/MS Quantification

A robust protocol must independently verify its own accuracy. The following methodology utilizes a self-validating logic loop: by introducing a Stable-Isotope-Labeled Internal Standard (SIL-IS) prior to extraction, the system mathematically normalizes any matrix-induced ion suppression or extraction losses.

Self-validating solid-phase extraction and LC-MS/MS workflow.

Step-by-Step Methodology

Step 1: Matrix Spiking & Equilibration

-

Action: Aliquot 1.0 mL of plasma or 500 mL of filtered wastewater. Spike immediately with 10 ng of a deuterated internal standard (e.g., Estrone-3-sulfate-d4).

-

Causality: The SIL-IS co-elutes with the target analyte. If the absolute peak area of the SIL-IS drops by >50% compared to a neat solvent injection, the system automatically flags the sample for severe matrix interference, preventing false negatives.

Step 2: Weak Anion Exchange (WAX) Solid-Phase Extraction

-

Action: Condition a polymeric WAX SPE cartridge with 3 mL Methanol, followed by 3 mL Water. Load the sample at 1 mL/min.

-

Causality: Gestodene sulfate is permanently charged (anionic) at physiological pH. Standard reversed-phase (C18) extraction yields poor recovery due to the molecule's hydrophilicity. The basic amine groups on the WAX sorbent form strong ionic bonds with the sulfate anion, selectively trapping it.

Step 3: Aggressive Washing & Targeted Elution

-

Action: Wash the cartridge with 3 mL of 100% Methanol. Elute the target analyte with 3 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

-

Causality: The 100% Methanol wash strips away neutral lipids and un-metabolized parent gestodene, which would otherwise cause severe ion suppression in the MS source. The basic elution solvent (NH₄OH) deprotonates the WAX sorbent, breaking the ionic bond and releasing the gestodene sulfate.

Step 4: LC-MS/MS Analysis (ESI- Mode)

-

Action: Evaporate the eluate under gentle nitrogen and reconstitute in 100 µL of Mobile Phase A (Water + 10mM Ammonium Acetate). Inject onto a C18 UPLC column. Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode.

-

Causality: In ESI- mode, the sodium ion (Na⁺) of the Gestodene Sulfate Sodium Salt is easily stripped away in the ionization source, yielding the highly stable [M-Na]- precursor anion.

Quantitative Data: MRM Transitions

To ensure high specificity, Multiple Reaction Monitoring (MRM) must be utilized. Collision-induced dissociation (CID) of the [M-Na]- precursor typically cleaves the labile sulfate group.

Table 2: Optimized MRM Transitions for Gestodene Sulfate

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| Gestodene Sulfate | 389.2 [M-Na]- | 96.9 [HSO4]- | -35 | Quantifier |

| Gestodene Sulfate | 389.2 [M-Na]- | 293.2 [M-Na-SO4]- | -25 | Qualifier |

| SIL-IS (d4 analog) | 393.2 [M-Na]- | 96.9 [HSO4]- | -35 | Internal Standard |

Note: The quantifier transition relies on the generation of the bisulfate anion (m/z 96.9), which is a universal and highly sensitive fragment for steroid sulfates. The qualifier transition ensures structural confirmation of the steroid backbone.

References

-

Ward S, Back DJ. "Metabolism of gestodene in human liver cytosol and microsomes in vitro." Journal of Steroid Biochemistry and Molecular Biology, 1993. URL:[Link]

-

MDPI. "Synthetic Progestins in Waste and Surface Waters: Concentrations, Impacts and Ecological Risk." Water, 2022. URL:[Link]

Sources

Solubility of Gestodene Sulfate Sodium Salt in different solvents

An In-Depth Technical Guide to the Solubility of Gestodene Sulfate Sodium Salt

A Foreword for the Research Scientist

Therefore, this guide is structured to empower the researcher by providing:

-

A thorough analysis of the solubility of the parent compound, gestodene.

-

A foundational understanding of how sulfation chemically alters a steroid, and the expected impact on its solubility profile.

-

A detailed, field-proven protocol for the experimental determination of solubility.

-

Insights into the implications of these properties for drug development.

By synthesizing known data with first principles, this guide provides an authoritative pathway for characterizing Gestodene Sulfate Sodium Salt in your laboratory.

Understanding the Molecules: Gestodene and its Sulfated Derivative

Gestodene: A Potent Synthetic Progestin

Gestodene is a synthetic progestin belonging to the gonane subgroup of the 19-nortestosterone family of progestogens.[1] Structurally, it is a steroid characterized by a polycyclic hydrocarbon framework, making it an intrinsically hydrophobic molecule.[2] Its chemical structure is almost identical to levonorgestrel, differing only by an additional double bond between the C15 and C16 positions.[1] This potent progestogen is used in oral contraceptives.[2][3]

Key physicochemical properties of gestodene are critical for understanding its baseline solubility:

-

Molecular Formula: C₂₁H₂₆O₂[2]

-

logP (Octanol-Water Partition Coefficient): Values ranging from 2.9 to 3.66 indicate its lipophilic (fat-loving) and hydrophobic (water-fearing) nature.[2][4][6]

The Impact of Sulfation: From Gestodene to Gestodene Sulfate Sodium Salt

The transformation of gestodene to Gestodene Sulfate Sodium Salt involves the conjugation of a sulfate group (-SO₃⁻) to one of its hydroxyl groups, followed by the formation of a sodium salt. This is a critical chemical modification that fundamentally alters the molecule's physicochemical properties.

Historically, sulfation was seen merely as a metabolic step to increase a steroid's water solubility for excretion.[7][8][9] While true, this process is now understood to also create a circulating reservoir of the hormone precursor.[9][10] The addition of the highly polar and ionizable sulfate group dramatically increases the molecule's polarity and hydrophilicity.[10]

The key transformation is from a hydrophobic, poorly water-soluble molecule (gestodene) to a hydrophilic, water-soluble amphipathic salt (Gestodene Sulfate Sodium Salt). This increased water solubility is the primary rationale for creating such a salt form in pharmaceutical development, often to facilitate different formulation strategies or administration routes.

Solubility Profile of the Parent Compound: Gestodene

A comprehensive understanding of gestodene's solubility is the cornerstone for predicting the behavior of its sulfate salt. Data from peer-reviewed literature provides a clear picture of its solubility in a range of solvents.

Aqueous Solubility

Gestodene is consistently described as being practically insoluble in water .[11][12] Quantitative studies confirm this, with reported solubility values as low as 7.98 µg/mL in phosphate-buffered saline (PBS) at pH 7.4 and 9.11 µg/mL in pure water.[6] This extremely low aqueous solubility is a direct consequence of its large, nonpolar steroid backbone.

Organic Solvent Solubility

As expected for a lipophilic molecule, gestodene exhibits significantly higher solubility in organic solvents. A systematic study determined its solubility in eleven different pure solvents at temperatures ranging from 283.15 K to 323.15 K (10°C to 50°C), revealing that solubility increased with temperature in all cases.[13]

The table below summarizes key solubility data for gestodene from various sources.

| Solvent/System | Category | Reported Solubility | Source(s) |

| Water | Aqueous | 9.11 µg/mL | [6] |

| PBS (pH 7.4) | Aqueous Buffer | 7.98 µg/mL | [6] |

| Ethanol | Polar Protic | Slightly soluble; 283.52 µg/mL (in 30% ethanol) | [6][11] |

| Methanol | Polar Protic | Slightly soluble / Soluble | [11][12] |

| n-Propanol | Polar Protic | Data available in[13] | [13] |

| Isopropanol | Polar Protic | Data available in[13] | [13] |

| Methylene Chloride | Halogenated | Soluble / Freely soluble | [11][12] |

| Acetone | Polar Aprotic | Data available in[13] | [13] |

| Ethyl Acetate | Ester | Data available in[13] | [13] |

| Isopropyl Acetate | Ester | Highest solubility among 11 solvents tested | [13] |

| Acetonitrile | Polar Aprotic | Data available in[13] | [13] |

| DMSO | Polar Aprotic | >20 mg/mL | [4][5][14] |

| 20% PEG400 (pH 7.4) | Aqueous Co-solvent | 43.50 µg/mL | [6] |

Key Insights from Gestodene Solubility Data:

-

The molecule's behavior aligns perfectly with the "like dissolves like" principle. It is poorly soluble in polar water and highly soluble in non-polar to moderately polar organic solvents.

-

The high solubility in DMSO (>20 mg/mL) makes it a suitable solvent for preparing stock solutions for in-vitro experiments.[4][5]

-

Co-solvents like ethanol and PEG 400 can modestly increase its aqueous solubility.[6]

Predicted Solubility of Gestodene Sulfate Sodium Salt

While experimental data is absent, we can make authoritative predictions based on the known effects of sulfation.

-

Aqueous Solubility: A dramatic increase in aqueous solubility is expected. The introduction of the sodium sulfate group, an ionic moiety, will allow for strong ion-dipole interactions with water molecules, overcoming the hydrophobicity of the steroid core. The solubility will be significantly higher than the ~9 µg/mL observed for gestodene.

-

Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated. These solvents can engage in hydrogen bonding with the sulfate group and solvate the sodium cation, while also interacting with the organic steroid structure.

-

Solubility in Apolar/Slightly Polar Solvents (e.g., Methylene Chloride, Toluene): A significant decrease in solubility compared to gestodene is predicted. The highly polar, ionic salt group is incompatible with non-polar solvents, which cannot effectively solvate the charged species.

This predicted shift in the solubility profile is visualized in the diagram below.

Caption: Predicted shift in solubility due to sulfation.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To generate definitive data for Gestodene Sulfate Sodium Salt, the Saturation Shake-Flask Method is the gold standard.[15] It is a robust and reliable technique for determining thermodynamic equilibrium solubility.[15][16]

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the supernatant is then measured, representing the equilibrium solubility.

Materials and Equipment

-

Gestodene Sulfate Sodium Salt (API)

-

Selected solvents (e.g., Deionized Water, PBS pH 7.4, Ethanol, etc.)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

Calibrated pipettes

-

HPLC with a suitable detector (e.g., UV-Vis or MS) or a validated UV-Vis spectrophotometer

-

Volumetric flasks for standard preparation

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology

-

Preparation: Add an excess amount of Gestodene Sulfate Sodium Salt to a series of glass vials. "Excess" means enough solid should remain at the end of the experiment to confirm saturation. A starting point could be 10-20 mg of API in 2 mL of solvent. Prepare vials in triplicate for each solvent system.

-

Solvent Addition: Accurately pipette a known volume of the pre-equilibrated solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The system must be allowed to reach thermodynamic equilibrium. A duration of 48 to 72 hours is standard, but the exact time should be determined by sampling at various time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, let the vials stand to allow the solid to settle. For fine suspensions, centrifuge the vials (e.g., 15 minutes at 10,000 rpm) to pellet the excess solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean collection vial. Causality Note: This step is critical to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility. The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). Calculate the concentration by comparing the response to a standard curve prepared from known concentrations of Gestodene Sulfate Sodium Salt.

-

Calculation: Account for the dilution factor to determine the final solubility, typically expressed in mg/mL or µg/mL.

Implications for Drug Development

The solubility of Gestodene Sulfate Sodium Salt is not just a physical constant; it is a critical parameter that dictates formulation strategies and potential administration routes.

-

Oral Formulation: High aqueous solubility may suggest good dissolution in the gastrointestinal tract. However, permeability across the gut wall must also be considered (see Biopharmaceutics Classification System - BCS).[17] The parent gestodene is lipophilic and likely has high permeability, but the highly polar sulfate salt may have reduced permeability. This balance between solubility and permeability is crucial.

-

Parenteral Formulation: High water solubility makes Gestodene Sulfate Sodium Salt an excellent candidate for parenteral (injectable) formulations, such as intravenous, subcutaneous, or intramuscular solutions, where complete dissolution in an aqueous vehicle is required.

-

Topical/Transdermal Delivery: While the parent gestodene is more suitable for transdermal systems due to its lipophilicity,[6] the sulfate salt's high water solubility might be advantageous for certain topical formulations like gels or creams where a dissolved state in a hydrophilic base is desired.

Conclusion

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3033968, Gestodene. Retrieved from [Link].

-

PharmaCompass (n.d.). Gestodene | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link].

-

Geneesmiddeleninformatiebank (2025). Public Assessment Report: Ethinylestradiol/Gestodeen Xiromed. Retrieved from [Link].

-

IUPHAR/BPS Guide to PHARMACOLOGY (n.d.). gestodene | Ligand page. Retrieved from [Link].

-

Li, W., et al. (2020). Dissolving Microneedles Loaded with Gestodene: Fabrication and Characterization In Vitro and In Vivo. Pharmaceuticals, 13(10), 309. Available at: [Link].

-

Geneesmiddeleninformatiebank (2015). Public Assessment Report: Nobabelle Cala 0.075 mg/0.020 mg and 0.075 mg/0.030 mg tablets. Retrieved from [Link].

-

USP-NF (2016). <1236> Solubility Measurements. Retrieved from [Link].

-

Avdeef, A. (2007). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 1(1), 1-20. Available at: [Link].

-

Wikipedia (n.d.). Gestodene. Retrieved from [Link].

-

Wang, X., et al. (2021). Measurement and Correlation of the Solubility of Gestodene in 11 Pure and Binary Mixed Solvent Systems at Temperatures from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(9), 3468–3481. Available at: [Link].

-

International Agency for Research on Cancer (1999). ANNEX 1. CHEMICAL AND PHYSICAL DATA ON COMPOUNDS USED IN COMBINED ESTROGEN–PROGESTOGEN CONTRACEPTIVES AND HORMONAL MENOPAUSAL THERAPY. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 72. Lyon: IARC. Available at: [Link].

-

Su, C., et al. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at: [Link].

-

Dow Development Labs (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link].

-

Santos, M., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Molecular Pharmaceutics, 15(4), 1476-1485. Available at: [Link].

-

Mueller, J. W., et al. (2012). The Biological Roles of Steroid Sulfonation. IntechOpen. DOI: 10.5772/51733. Available at: [Link].

-

MilliporeSigma (n.d.). Gestodene, ≥98% HPLC. Retrieved from [Link].

-

Loge, C., et al. (1985). [Synthesis of gestodene]. Die Pharmazie, 40(9), 632-633. Available at: [Link].

-

Havlíková, H., et al. (2022). Steroid Sulfation in Neurodegenerative Diseases. Frontiers in Endocrinology, 13, 836690. Available at: [Link].

-

D'Andrea, S. V., et al. (2004). A Simple Synthesis of Gestodene from 18-Methyl-4-estren-3,17-dione. Synthetic Communications, 34(16), 2973-2978. Available at: [Link].

-

Inxight Drugs (n.d.). GESTODENE. Retrieved from [Link].

-

Reed, M. J., et al. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews, 26(2), 171–202. Available at: [Link].

-

Foster, P. A. (2013). The Regulation of Steroid Action by Sulfation and Desulfation. The Journal of Endocrinology, 219(3), R139-R152. Available at: [Link].

Sources

- 1. Gestodene - Wikipedia [en.wikipedia.org]

- 2. Gestodene | C21H26O2 | CID 3033968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gestodene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. echemi.com [echemi.com]

- 5. Gestodene = 98 HPLC 60282-87-3 [sigmaaldrich.com]

- 6. Dissolving Microneedles Loaded with Gestodene: Fabrication and Characterization In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Biological Roles of Steroid Sulfonation | IntechOpen [intechopen.com]

- 8. academic.oup.com [academic.oup.com]

- 9. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Steroid Sulfation in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Gestodene = 98 HPLC 60282-87-3 [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. uspnf.com [uspnf.com]

- 17. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Utilizing Gestodene Sulfate Sodium Salt in In Vitro Cell Culture Models

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocol.

Introduction & Mechanistic Overview

Gestodene is a highly potent, third-generation synthetic progestin (progestogen) utilized extensively in oral contraceptives and hormone replacement therapies[1][2]. While native gestodene is highly lipophilic and requires organic solvents for dissolution, Gestodene Sulfate Sodium Salt (CAS: 1259126-61-8) is a highly water-soluble derivative[3][4].

From an experimental standpoint, utilizing the sulfate sodium salt form in in vitro cell culture provides a distinct advantage: it eliminates the need for high concentrations of cytotoxic solvents like DMSO or ethanol. In physiological systems, steroid sulfates act as inactive circulating reservoirs. Upon cellular uptake, they are hydrolyzed by the enzyme Steroid Sulfatase (STS) into their active, lipophilic forms. Once active, Gestodene selectively binds to the Progesterone Receptor (PR) over the Estrogen Receptor (ER), inducing PR homodimerization, nuclear translocation, and subsequent binding to Progesterone Response Elements (PREs) to drive target gene transcription[2][5].

Signaling Pathway Visualization

Fig 1: Intracellular activation and Progesterone Receptor (PR) signaling pathway of Gestodene Sulfate.

Physicochemical Properties & Quantitative Data

To ensure reproducible experimental design, it is critical to understand the physical properties of the compound and its receptor binding profile. Gestodene exhibits biologically identical progestogenic activity to native progesterone but possesses a unique off-target binding profile, including distinct anti-mineralocorticoid activity[6][7].

Table 1: Physicochemical Properties of Gestodene Sulfate Sodium Salt

| Property | Specification |

| CAS Number | 1259126-61-8[3] |

| Molecular Formula | C₂₁H₂₅NaO₅S[4] |

| Molecular Weight | 412.47 g/mol [4] |

| Primary Target | Progesterone Receptor (PR) Agonist[5][8] |

| Solubility | Aqueous buffers (Water, PBS, Culture Media) |

| Storage | -20°C (Protect from light and moisture) |

Table 2: Receptor Binding Profile of Gestodene (Relative to Progesterone)

| Receptor Type | Gestodene Binding Affinity / Activity | Reference |

| Progesterone Receptor (PR) | High Affinity (Potent Agonist) | [6][7] |

| Androgen Receptor (AR) | Weak Affinity (Weak Agonist) | [6] |

| Glucocorticoid Receptor (GR) | Weak Affinity (Weak Glucocorticoid Action) | [6] |

| Mineralocorticoid Receptor (MR) | High Affinity (Potent Antagonist) | [6][7] |

| Estrogen Receptor (ER) | No measurable binding | [5][7] |

Experimental Protocol: PR Transactivation & Cell Proliferation Assays

As a Senior Application Scientist, I emphasize that evaluating steroid hormones in vitro requires strict control over the basal hormonal environment. The following protocol is designed for hormone-dependent breast cancer cell lines (e.g., MCF-7 or T47D) to evaluate Gestodene-induced proliferation and PR transactivation[5].

Workflow Visualization

Fig 2: Standard workflow for evaluating Gestodene Sulfate in hormone-dependent cell lines.

Step-by-Step Methodology

Step 1: Reagent Preparation

-

Action: Reconstitute Gestodene Sulfate Sodium Salt in sterile PBS or directly in basal culture media to create a 1 mM stock solution.

-

Scientific Rationale: Utilizing the sodium salt form allows for aqueous dissolution. Avoid using DMSO if possible, as DMSO concentrations above 0.1% can alter cell membrane permeability and induce baseline transcriptional stress responses.

Step 2: Cell Seeding and Hormone Starvation (Critical Step)

-

Action: Seed MCF-7 cells in standard media. After 24 hours, wash the cells twice with PBS and switch to Phenol Red-free DMEM supplemented with 5% Charcoal-Stripped FBS (csFBS) for 48 hours.

-

Scientific Rationale: Standard FBS contains endogenous steroids (like 17β-estradiol and progesterone) that will saturate intracellular receptors, masking the effect of the exogenous Gestodene. Furthermore, Phenol Red acts as a weak estrogen and can artificially upregulate PR expression. Hormone starvation creates a true "zero baseline" for the assay.

Step 3: Treatment Application

-

Action: Treat the cells with Gestodene Sulfate at concentrations ranging from 0.1 nM to 1 µM[5].

-

Self-Validating Controls:

-

Positive Control: Native Progesterone (10 nM - 100 nM).

-

Negative Control: Vehicle only (PBS/Media).

-

Specificity Control: Co-treat a subset of wells with Gestodene (1 µM) + RU486 (Mifepristone, a PR antagonist, 1 µM).

-

-

Scientific Rationale: Gestodene is known to increase the growth of MCF-7 cells at 0.1 to 1 µM[5]. The inclusion of RU486 ensures that any observed proliferative or transcriptional effects are strictly mediated through the Progesterone Receptor and not off-target mechanisms.

Step 4: Endpoint Analysis

-

Action: Incubate for 24 hours (for PRE-Luciferase reporter transactivation assays) or 72 hours (for MTT/BrdU cell proliferation assays). Quantify luminescence or absorbance using a microplate reader.

Troubleshooting & Field-Proven Insights

-

Lack of Response in Target Cells: If Gestodene Sulfate fails to induce a response, verify that your cell line expresses adequate levels of Steroid Sulfatase (STS) . If the cells cannot cleave the sulfate group, the compound will remain trapped in its inactive reservoir state. In such cases, switching to native Gestodene (dissolved in <0.1% ethanol) may be required as a comparative control.

-

Receptor Down-Regulation: Prolonged exposure (>72 hours) to high concentrations of potent progestins like Gestodene can lead to the proteasomal degradation and down-regulation of the Progesterone Receptor. Always perform time-course optimizations.

-

Cross-Reactivity: Remember that while Gestodene has no measurable affinity for the Estrogen Receptor[5][7], it does possess weak androgenic and glucocorticoid activity[6]. If using cell lines with high AR or GR expression, use specific receptor antagonists (e.g., Flutamide for AR) to isolate the PR-specific signaling axis.

References

- Cayman Chemical. "Gestodene (CAS Number: 60282-87-3)". Cayman Chemical.

- Patsnap Synapse. "What is the mechanism of Gestodene?". Patsnap.

- Patsnap Synapse. "What is Gestodene used for?". Patsnap.

- Fuhrmann, U., et al. "Characterization of the novel progestin gestodene by receptor binding studies and transactivation assays". PubMed (NIH).

- Wikipedia Contributors. "Gestodene". Wikipedia.

- ChemicalBook. "Gestodene Sulfate Sodium Salt | 1259126-61-8". ChemicalBook.

- Santa Cruz Biotechnology. "Gestodene Sulfate Sodium Salt". SCBT.

- Pollow, K., et al. "Gestodene: a novel synthetic progestin--characterization of binding to receptor and serum proteins". PubMed (NIH).

Sources

- 1. What is the mechanism of Gestodene? [synapse.patsnap.com]

- 2. What is Gestodene used for? [synapse.patsnap.com]

- 3. Gestodene Sulfate Sodium Salt | 1259126-61-8 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Characterization of the novel progestin gestodene by receptor binding studies and transactivation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gestodene: a novel synthetic progestin--characterization of binding to receptor and serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gestodene - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Preclinical Dosing of Gestodene Sulfate Sodium Salt in Animal Models

Prepared by: Gemini, Senior Application Scientist

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of preclinical dosing studies using Gestodene Sulfate Sodium Salt (GSSS) in animal models. It provides the scientific background, principles of study design, and detailed, field-proven protocols to ensure the generation of robust and reproducible data.

Introduction and Scientific Background

Gestodene is a potent, third-generation synthetic progestin widely utilized in hormonal contraceptives.[1] Its primary mechanism of action is as a high-affinity agonist for the progesterone receptor (PR), which mediates its effects on the reproductive system.[2] Gestodene Sulfate Sodium Salt (GSSS) is a sulfated derivative of the parent compound, likely synthesized to enhance aqueous solubility for research and formulation purposes. The biological activity is conferred by the Gestodene moiety. Therefore, all dosing calculations must be adjusted to account for the molecular weight difference between the salt form and the active parent compound.

Physicochemical Properties

A clear understanding of the test article's properties is fundamental to proper handling, formulation, and administration.

| Property | Value | Source |

| Compound Name | Gestodene Sulfate Sodium Salt | [3] |

| Molecular Formula | C21H25NaO5S | [3] |

| Molecular Weight | 412.47 g/mol | [3] |

| Parent Compound | Gestodene | [2] |

| Parent MW | 310.44 g/mol | [2][4] |

| Appearance | White to off-white powder | [5] |

| Solubility | Expected to have higher aqueous solubility than Gestodene. Soluble in DMSO. | [5] |

Critical Dosing Calculation: When preparing dosing solutions, it is imperative to calculate the amount of GSSS needed to deliver the desired dose of the active Gestodene moiety.

Conversion Factor = (Molecular Weight of GSSS) / (Molecular Weight of Gestodene) Conversion Factor = 412.47 / 310.44 = 1.33

Therefore, to administer a 10 mg/kg dose of active Gestodene, one must weigh out and administer 13.3 mg/kg of Gestodene Sulfate Sodium Salt.

Mechanism of Action and Signaling Pathways

Gestodene exerts its biological effects primarily by mimicking the natural hormone progesterone. Its actions are multifaceted, involving both classical genomic and rapid non-genomic pathways to effectively prevent conception and modulate hormonal balance.[1][6][7]

-

Inhibition of Ovulation: Gestodene suppresses the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which prevents the maturation and release of an egg from the ovaries.[1][7]

-

Cervical Mucus Alteration: It increases the viscosity of cervical mucus, creating a physical barrier that impedes sperm penetration.[1][7]

-

Endometrial Changes: Gestodene alters the uterine lining (endometrium), making it unreceptive to the implantation of a fertilized egg.[1][4]

These effects are mediated through complex signaling cascades initiated by the binding of Gestodene to progesterone receptors. Progestins can influence several major signaling pathways, including PI3K/AKT, Ras/Raf/MEK/ERK, and WNT/β-catenin, thereby regulating cellular proliferation, differentiation, and apoptosis.[8][9]

Caption: Gestodene signaling pathways in a target cell.

Principles of Preclinical Dosing and Study Design

A well-designed preclinical study is essential for generating reliable data that can be translated to clinical applications.[10] This requires careful consideration of ethics, study objectives, and dose selection.

Ethical Considerations: The 3Rs

All animal research must adhere to strict ethical guidelines. The principles of the 3Rs—Replacement, Reduction, and Refinement—should guide every aspect of the study design.[11]

-

Replacement: Use non-animal methods (e.g., in vitro assays, computational modeling) whenever possible.

-

Reduction: Use the minimum number of animals necessary to obtain statistically significant results.

-

Refinement: Minimize any potential pain, suffering, or distress to the animals.

Study Design Workflow

The process of designing a preclinical study involves a series of logical steps, from defining the objectives to planning the data analysis. This workflow ensures that all critical aspects are considered.

Sources

- 1. What is Gestodene used for? [synapse.patsnap.com]

- 2. Gestodene - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. Gestodene | C21H26O2 | CID 3033968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Gestodene = 98 HPLC 60282-87-3 [sigmaaldrich.com]

- 6. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Gestodene? [synapse.patsnap.com]

- 8. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biobostonconsulting.com [biobostonconsulting.com]

Application Notes & Protocols for the Use of Gestodene Sulfate Sodium Salt in Metabolic Studies

Introduction: Understanding the Metabolic Landscape of Gestodene

Gestodene is a potent, third-generation synthetic progestin widely used in hormonal contraceptives.[1][2] Unlike prodrugs such as desogestrel, gestodene is active upon administration.[3] Its metabolic fate is of significant interest to researchers in drug development, toxicology, and endocrinology for several reasons:

-

Metabolite Activity: The biotransformation of gestodene can lead to metabolites with their own biological activities, which may differ from the parent compound. Notably, A-ring reduced metabolites like 3α,5α-tetrahydrogestodene and 3β,5α-tetrahydrogestodene have been shown to possess estrogenic properties, which could explain some of the side effects associated with gestodene use.[4]

-

Drug-Drug Interactions (DDI): Gestodene is a known inhibitor of cytochrome P450 enzymes, particularly CYP3A4.[5][6][7] Understanding the kinetics of this inhibition is crucial for predicting and managing potential DDIs when co-administered with other drugs that are substrates for this major metabolic pathway.[1][7]

-

Pharmacokinetic Variability: Inter-individual differences in metabolic enzyme expression can lead to variability in gestodene clearance, affecting both its efficacy and safety profile.

This guide provides a comprehensive overview and detailed protocols for investigating the metabolism of Gestodene Sulfate Sodium Salt using established in vitro and in vivo models. The sodium salt form is typically used to enhance aqueous solubility for experimental purposes; in biological systems, it readily dissociates, and the metabolic pathways are those of the parent gestodene molecule.

Part 1: The Metabolic Pathways of Gestodene

The metabolism of gestodene is primarily hepatic and proceeds via two major routes: Phase I reduction and oxidation, followed by Phase II conjugation for excretion.[3][5]

-

A-Ring Reduction (Phase I - Cytosolic): The principal metabolic transformation is the reduction of the A-ring's δ4-3-keto group.[3] This process occurs predominantly in the liver cytosol and leads to the formation of dihydrogestodene and subsequently tetrahydrogestodene isomers.[5]

-

Hydroxylation (Phase I - Microsomal): A secondary but significant pathway is the hydroxylation of the steroid core, which occurs in the endoplasmic reticulum of hepatocytes.[3][5] This reaction is catalyzed by cytochrome P450 enzymes, with CYP3A4 identified as the key isozyme responsible.[5][6] Hydroxylation can occur at several positions, including C1, C6, and C11.[3]

-

Conjugation (Phase II): The hydroxylated and reduced metabolites are subsequently made more water-soluble for excretion through conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation).[3] Excreted forms are found as glucuronide and sulfate conjugates in urine.[3]

Caption: Major metabolic pathways of Gestodene.

Part 2: In Vitro Metabolic Stability & Metabolite Profiling

In vitro models are indispensable for determining the intrinsic metabolic clearance and identifying the primary metabolites of a compound.[8][9] Human liver microsomes (HLM) are a robust and widely used system for studying Phase I oxidative metabolism.[9]

Protocol 2.1: Metabolic Stability of Gestodene in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (Clint) and half-life (t½) of gestodene due to oxidative metabolism.

Principle: Gestodene is incubated with pooled HLM in the presence of an NADPH-regenerating system. The disappearance of the parent compound over time is monitored by LC-MS/MS.[10]

Materials:

-

Gestodene Sulfate Sodium Salt

-

Pooled Human Liver Microsomes (e.g., from a reputable supplier)

-

NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis (e.g., a structurally similar, stable isotope-labeled steroid or another progestin like norgestrel).[11]

-

96-well plates, incubator shaker, centrifuge

Procedure:

-

Preparation: Thaw HLM on ice. Prepare the NADPH-regenerating system and phosphate buffer containing MgCl₂. Prepare a stock solution of Gestodene in a suitable solvent (e.g., DMSO or Methanol) and dilute to the working concentration in the buffer.

-

Pre-incubation: In a 96-well plate, add the HLM suspension to the phosphate buffer. Add the gestodene working solution to initiate the pre-incubation. Allow the plate to pre-warm at 37°C for 5-10 minutes.

-

Initiation: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system to each well. The final reaction mixture should contain HLM (0.2-1.0 mg/mL), gestodene (1-5 µM), and buffer to the final volume. For negative controls, add buffer instead of the NADPH system.

-

Time Points: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3-4 volumes of ice-cold ACN containing the internal standard.

-

Sample Processing: After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to precipitate the microsomal proteins.

-

Analysis: Transfer the supernatant to a new plate or HPLC vials for LC-MS/MS analysis. Monitor the peak area ratio of Gestodene to the Internal Standard.

Data Analysis:

-

Plot the natural log of the percentage of gestodene remaining versus time.

-

The slope of the linear regression line corresponds to the elimination rate constant (k).

-

Calculate the half-life (t½) and intrinsic clearance (Clint) using the following equations:

-

t½ = 0.693 / k

-

Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

-

| Parameter | Typical Starting Conditions | Rationale |

| Gestodene Conc. | 1 µM | Below Km for most CYPs to ensure first-order kinetics. |

| HLM Protein Conc. | 0.5 mg/mL | Balances metabolic activity with substrate turnover. |

| Incubation Temp. | 37°C | Mimics physiological temperature. |

| Time Points | 0, 5, 15, 30, 60 min | Captures the initial rate of metabolism for most compounds. |

Protocol 2.2: Metabolite Identification using High-Resolution Mass Spectrometry

Objective: To identify the major Phase I metabolites of gestodene formed by HLM.

Procedure: This protocol follows the same incubation procedure as Protocol 2.1, but with modifications for analytical detection.

-

Incubation: Use a higher concentration of gestodene (e.g., 10-50 µM) to ensure metabolites are formed at detectable levels. A single, longer incubation time point (e.g., 60-120 minutes) is often sufficient.

-

Analysis: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for analysis. This allows for accurate mass measurement to predict elemental compositions of potential metabolites.

-

Data Mining: Process the data by searching for expected metabolic transformations (e.g., +16 Da for hydroxylation, +2 Da for reduction) compared to the parent mass of gestodene. Compare samples from NADPH-containing incubations with negative controls to distinguish true metabolites from background ions.

Part 3: Investigating CYP3A4 Inhibition

Given gestodene's known interaction with CYP3A4, quantifying its inhibitory potential is a critical step in assessing DDI risk.[5][7]

Protocol 3.1: CYP3A4 Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of gestodene that causes 50% inhibition (IC50) of CYP3A4 activity.

Principle: A probe substrate specific for CYP3A4 (e.g., midazolam or testosterone) is incubated with HLM in the presence of varying concentrations of gestodene.[7] The inhibition of the formation of the substrate's specific metabolite (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone) is measured.[7][12]

Materials:

-

Same as Protocol 2.1, plus:

-

CYP3A4 Probe Substrate (e.g., Midazolam)

-

Metabolite Standard (e.g., 1'-hydroxymidazolam)

-

Positive Control Inhibitor (e.g., Ketoconazole)[5]

Procedure:

-

Preparation: Prepare serial dilutions of Gestodene and the positive control (Ketoconazole) in the incubation buffer.

-

Reaction Setup: In a 96-well plate, combine HLM, buffer, and each concentration of gestodene (or control). Also include a "no inhibitor" control.

-

Pre-incubation: Pre-warm the plate at 37°C for 5 minutes.

-

Initiation: Add a mixture of the probe substrate and the NADPH-regenerating system to all wells to start the reaction.

-

Incubation: Incubate for a short, optimized time (e.g., 5-10 minutes) that ensures the reaction is in the linear range.

-

Quenching & Processing: Stop the reaction with ACN containing an internal standard and process the samples as described in Protocol 2.1.

-

Analysis: Analyze the samples by LC-MS/MS, quantifying the amount of the specific metabolite formed.

Data Analysis:

-

Calculate the percent inhibition for each gestodene concentration relative to the "no inhibitor" control.

-

Plot percent inhibition versus the log of the gestodene concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for determining the CYP3A4 IC50 of Gestodene.

Part 4: In Vivo Metabolic Studies in Rodent Models

In vivo studies are essential to confirm that the metabolic pathways observed in vitro are relevant in a whole-organism context and to understand the pharmacokinetics and disposition of the drug and its metabolites.[13][14][15]

Protocol 4.1: Pharmacokinetic & Metabolite Profiling in Rats

Objective: To characterize the pharmacokinetic profile of gestodene and identify major circulating and excreted metabolites in rats after oral administration.

Principle: Rats are administered a single dose of gestodene. Blood and urine/feces are collected over a time course and analyzed by LC-MS/MS to determine the concentration of the parent drug and to identify metabolites.

Materials:

-

Gestodene Sulfate Sodium Salt

-

Female Sprague-Dawley or Wistar rats (8-10 weeks old)

-

Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

-

Metabolic cages for separate collection of urine and feces

-

Blood collection supplies (e.g., EDTA tubes)

-

Sample processing reagents (e.g., solid-phase extraction cartridges, solvents)

Procedure:

-

Acclimation & Dosing: Acclimate animals in metabolic cages for at least 24 hours. Administer a single oral dose of gestodene (e.g., 1-10 mg/kg) via gavage.

-

Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Process blood to plasma and store at -80°C.

-

Excreta Collection: Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h). Pool samples for each interval, process (e.g., homogenize feces, centrifuge urine), and store at -80°C.

-

Sample Extraction:

-

Plasma: Use protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to extract gestodene and its metabolites.

-

Urine/Feces: May require enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave Phase II conjugates prior to extraction.

-

-

Analysis: Analyze the extracted samples using a validated LC-MS/MS method for the parent drug (for pharmacokinetics) and a high-resolution instrument for metabolite profiling (as in Protocol 2.2).

Data Analysis:

-

Pharmacokinetics: Plot the plasma concentration of gestodene versus time. Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life.

-

Metabolite Profiling: Compare chromatograms from post-dose samples to pre-dose controls to identify drug-related peaks in plasma, urine, and feces. Characterize these metabolites based on their mass and fragmentation patterns.

| Parameter | Typical Starting Conditions | Rationale |

| Species/Strain | Female Sprague-Dawley Rat | Commonly used in toxicology and PK studies; female is relevant for progestin studies. |

| Dose | 1-10 mg/kg, p.o. | A dose range likely to produce measurable plasma concentrations without causing overt toxicity. |

| Blood Sampling | Up to 24-48 hours | To adequately characterize the absorption, distribution, and elimination phases. |

| Excreta Collection | Up to 48-72 hours | To ensure collection of the majority of the excreted dose. |

Part 5: Analytical Methodologies

The successful execution of these metabolic studies hinges on robust and sensitive analytical methods, typically centered around liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Key Considerations for Method Development:

-

Chromatography: A reverse-phase C18 column is commonly used for steroid separation.[16][17][18] A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), often with a small amount of formic acid, provides good peak shape and separation.[11]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically effective for analyzing progestins. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

-

Validation: The analytical method must be validated for linearity, accuracy, precision, and selectivity according to regulatory guidelines to ensure data integrity.[17][18]

References

-

Gestodene - Wikipedia. (n.d.). Wikipedia. Retrieved March 12, 2026, from [Link]

-

Lemus, A. E., et al. (2001). In vitro metabolism of gestodene in target organs: formation of A-ring reduced derivatives with oestrogenic activity. The Journal of Steroid Biochemistry and Molecular Biology, 77(4-5), 209-217. Retrieved from [Link]

-

Back, D. J., et al. (1993). Metabolism of gestodene in human liver cytosol and microsomes in vitro. The Journal of Steroid Biochemistry and Molecular Biology, 44(3), 257-261. Retrieved from [Link]

-

Tauber, U., et al. (1990). Investigations on the in vitro metabolism of five synthetic 19-norprogestins using hepatocyte suspensions isolated from five laboratory animal species. Arzneimittel-Forschung, 40(4), 443-449. Retrieved from [Link]

-

Guengerich, F. P. (1990). In vitro interaction of contraceptive steroids with human liver cytochrome P-450 enzymes. The Journal of Steroid Biochemistry and Molecular Biology, 37(6), 947-950. Retrieved from [Link]

-

Spellacy, W. N., et al. (1994). Carbohydrate metabolism studies after one year of using an oral contraceptive containing gestodene and ethinyl estradiol. Contraception, 49(4), 351-359. Retrieved from [Link]

-

Van Eenoo, P., et al. (2007). Metabolic study of Prostanozol using human liver microsomes and humanized mice. Journal of Steroid Biochemistry and Molecular Biology, 107(3-5), 239-247. Retrieved from [Link]

-

Rao, D. K., et al. (2011). Analytical method development and validation for simultaneous determination and quantification of Ethinyl Estradiol and Gestodene in combined tablet dosage form by RP-HPLC. Journal of Chemical and Pharmaceutical Research, 3(4), 22-33. Retrieved from [Link]

-

Gupta, C., et al. (1979). In Vivo Metabolism of Progestins. V. The Effect of Protocol Design on the Estimated Metabolic Clearance Rate and Volume of Distribution of Medroxyprogesterone Acetate in Women. The Journal of Clinical Endocrinology & Metabolism, 48(5), 816-820. Retrieved from [Link]

-

Fotherby, K. (1968). Metabolism of progesterone and synthetic progestational agents. Contraception, 1(1), 47-56. Retrieved from [Link]

-

Waxman, D. J., et al. (1988). Human liver microsomal steroid metabolism: identification of the major microsomal steroid hormone 6 beta-hydroxylase cytochrome P-450 enzyme. Archives of Biochemistry and Biophysics, 263(2), 424-436. Retrieved from [Link]

-

Gupta, C., et al. (1979). In vivo metabolism of progestins. V. The effect of protocol design on the estimated metabolic clearance rate and volume of distribution of medroxyprogesterone acetate in women. The Journal of Clinical Endocrinology & Metabolism, 48(5), 816-820. Retrieved from [Link]

-

Li, W., et al. (2015). Rapid and sensitive method for quantification of gestodene in human plasma as the oxime derivative by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study. Journal of Chromatography B, 997, 132-138. Retrieved from [Link]

-

Al-Salami, H. (2024). Microsomal stability assay for human and mouse liver microsomes. Protocols.io. Retrieved from [Link]

-

Siekmann, L., et al. (1998). Gestodene and desogestrel do not have a different influence on concentration profiles of ethinylestradiol in women taking oral contraceptives - Results of isotope dilution mass spectrometry measurements. European Journal of Endocrinology, 139(2), 167-177. Retrieved from [Link]

-

Zhang, Y., et al. (2014). Simultaneous determination of gestodene, etonogestrel and ethinylestradiol in plasma by LC-MS/MS following derivatization. Journal of Chromatography B, 965, 194-200. Retrieved from [Link]

-

Back, D. J., et al. (2002). Effect of an oral contraceptive preparation containing ethinylestradiol and gestodene on CYP3A4 activity as measured by midazolam 1′-hydroxylation. British Journal of Clinical Pharmacology, 53(4), 363-370. Retrieved from [Link]

-

Saborido, A., et al. (1993). Effect of training and anabolic-androgenic steroids on drug metabolism in rat liver. Medicine and Science in Sports and Exercise, 25(7), 815-822. Retrieved from [Link]

-

Patsnap. (2024). What is Gestodene used for?. Patsnap Synapse. Retrieved from [Link]

-

Rao, D. K., et al. (2011). Analytical method development and validation for simultaneous determination and quantification of Ethinyl Estradiol and Gestodene in combined tablet dosage. Journal of Chemical and Pharmaceutical Research, 3(4), 22-33. Retrieved from [Link]

-

Corson, S. L. (1993). New progestins--clinical experiences: gestodene. American Journal of Obstetrics and Gynecology, 168(3 Pt 2), 1034-1040. Retrieved from [Link]

-

Gupta, C., et al. (1979). In Vivo Metabolism of Progestins. V. The Effect of Protocol Design on the Estimated Metabolic Clearance Rate and Volume of Distribution of. The Journal of Clinical Endocrinology & Metabolism, 48(5), 816-820. Retrieved from [Link]

-

Agbaba, D., et al. (2004). Simultaneous Determination of Gestodene and Ethinyl Estradiol in Contraceptive Formulations by RP-HPLC. Journal of Liquid Chromatography & Related Technologies, 27(1), 125-134. Retrieved from [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved March 12, 2026, from [Link]

-

Sigmund, G. (2020). In vivo and In vitro Metabolic Studies of Anabolic Steroids. Freie Universität Berlin. Retrieved from [Link]

-

Boada, L. D., et al. (1999). Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study. Journal of Steroid Biochemistry and Molecular Biology, 70(4-6), 183-190. Retrieved from [Link]

-

Block, K. (2022). Investigations of the In vitro and In vivo Metabolism of a Synthetic C20 Keto Steroid via Chemical Synthesis, Chromatography, and High-Resolution Mass Spectrometry. University of Cologne. Retrieved from [Link]

-

Almazroo, O., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Retrieved from [Link]

-

Boada, L. D., et al. (1999). Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: A comparative study. Journal of Steroid Biochemistry and Molecular Biology, 70(4-6), 183-190. Retrieved from [Link]

Sources

- 1. What is Gestodene used for? [synapse.patsnap.com]

- 2. New progestins--clinical experiences: gestodene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gestodene - Wikipedia [en.wikipedia.org]

- 4. In vitro metabolism of gestodene in target organs: formation of A-ring reduced derivatives with oestrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of gestodene in human liver cytosol and microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Effect of an oral contraceptive preparation containing ethinylestradiol and gestodene on CYP3A4 activity as measured by midazolam 1′-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nuvisan.com [nuvisan.com]

- 9. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Human liver microsomal steroid metabolism: identification of the major microsomal steroid hormone 6 beta-hydroxylase cytochrome P-450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dshs-koeln.de [dshs-koeln.de]

- 14. academic.oup.com [academic.oup.com]

- 15. In vivo metabolism of progestins. V. The effect of protocol design on the estimated metabolic clearance rate and volume of distribution of medroxyprogesterone acetate in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

- 17. jocpr.com [jocpr.com]

- 18. researchgate.net [researchgate.net]

Application Notes & Protocols: Safe Handling, Storage, and Use of Gestodene Sulfate Sodium Salt Powder

Introduction and Scientific Context

Gestodene is a high-potency synthetic progestogen, a class of steroid hormones that act as agonists for the progesterone receptor (PR).[1] It is distinguished as one of the most potent progestins utilized in pharmaceutical formulations, primarily for oral contraception and menopausal hormone therapy.[1][2] The parent molecule, Gestodene, is practically insoluble in water, which can limit its application in certain research and development contexts.[3][4]

This document provides detailed application notes and protocols for Gestodene Sulfate Sodium Salt (Molecular Formula: C₂₁H₂₅NaO₅S) , a sulfated derivative of Gestodene.[5] The addition of a sulfate sodium salt moiety is a common pharmaceutical strategy to enhance the aqueous solubility of a lipophilic parent compound. This modification is critical for researchers developing aqueous-based formulations or requiring direct dissolution in physiological buffers for in vitro assays.